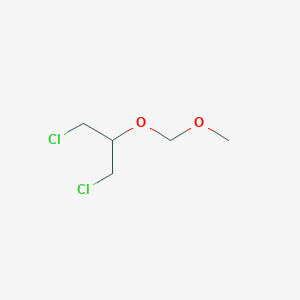

1,3-Dichloro-2-(methoxymethoxy)propane

Description

The exact mass of the compound 1,3-Dichloro-2-(methoxymethoxy)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dichloro-2-(methoxymethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-2-(methoxymethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(methoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGJQMIXBNYSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415842 | |

| Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70905-45-2 | |

| Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-(methoxymethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Characterization of 1,3-Dichloro-2-(methoxymethoxy)propane

CAS No: 70905-45-2

Molecular Formula: C

Executive Summary

This technical guide details the structural elucidation, synthesis, and handling of 1,3-dichloro-2-(methoxymethoxy)propane , a methoxymethyl (MOM) ether derivative of 1,3-dichloro-2-propanol (DCP).[1] This compound serves as a critical protected intermediate in the synthesis of complex epichlorohydrin derivatives and lipid analogs.[1]

The guide focuses on distinguishing this symmetric molecule from its regioisomers using high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It establishes a self-validating analytical workflow for researchers in medicinal chemistry and process development.[1]

Part 1: Synthetic Origin & Chemical Logic[1]

To understand the structure, one must understand the genesis.[1] The molecule is synthesized via the protection of the secondary alcohol of 1,3-dichloro-2-propanol using chloromethyl methyl ether (MOM-Cl) or dimethoxymethane.[1]

The reaction preserves the

Reaction Scheme (Graphviz)[1]

Figure 1: Synthesis pathway via MOM-protection of the secondary alcohol.[1] The symmetry of the chloromethyl groups is retained.

Part 2: Spectroscopic Elucidation (The Molecular Fingerprint)[1]

Mass Spectrometry: The Isotope Signature

The most diagnostic feature of this molecule is the chlorine isotope pattern.[1] Chlorine exists naturally as

Diagnostic Criteria:

-

M+ Radical Cation: Low intensity due to ether fragmentation.[1]

-

Fragment Ions: Loss of the MOM group (M - 45) is common.[1]

-

Isotope Ratio: The M, M+2, and M+4 peaks must follow the mathematical expansion of

, resulting in a 9:6:1 intensity ratio.[1]

| Ion Species | Mass Shift | Relative Intensity (Theoretical) | Origin |

| M | m/z 172 | 100% (Base) | |

| M+2 | m/z 174 | ~65% | |

| M+4 | m/z 176 | ~11% |

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by its high degree of symmetry.[1] The molecule possesses a plane of symmetry passing through C2 and the ether oxygen, rendering the C1 and C3 positions chemically equivalent.[1]

H NMR (Proton) - 400 MHz, CDCl

The spectrum displays four distinct signals. The absence of diastereotopic splitting on the C1/C3 protons confirms the achiral nature of the C2 center (due to identical C1/C3 substituents).[1]

| Position | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| MOM-CH | 3.42 | Singlet (s) | 3H | Methoxy methyl | - |

| C1, C3 | 3.75 | Doublet (d) | 4H | Chloromethyls | |

| C2 | 4.10 | Quintet (quin) | 1H | Methine | |

| MOM-CH | 4.75 | Singlet (s) | 2H | Acetal Methylene | - |

Note: Shifts are approximate relative to TMS. The C2 methine shifts downfield (~4.1 ppm) compared to the precursor alcohol (~4.0 ppm) due to the etherification.[1]

C NMR (Carbon) - 100 MHz, CDCl

Due to symmetry, only four carbon signals are observed, despite the molecule containing five carbons.[1]

-

56.5 ppm: MOM Methyl (O-C H

)[1] -

45.0 ppm: Chloromethyls (C1, C3) - Signal intensity is doubled.[1]

-

78.0 ppm: Methine (C2)[1]

-

96.5 ppm: MOM Methylene (O-C H

-O) - Diagnostic anomeric carbon.[1]

Logic Diagram: NMR Connectivity

Figure 2: NMR connectivity logic demonstrating how symmetry simplifies the C1/C3 signals and coupling relationships.

Part 3: Experimental Protocol (Synthesis & Isolation)

Safety Warning: The precursor, 1,3-dichloro-2-propanol, is a suspected carcinogen .[1] MOM-Cl is a known human carcinogen .[1] All operations must be performed in a functioning fume hood with double-gloving (Nitrile/Laminate).[1]

Reagents

-

1,3-Dichloro-2-propanol (1.0 eq)[1]

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere. Add 1,3-dichloro-2-propanol (1.29 g, 10 mmol) and anhydrous DCM (20 mL).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.6 mL, 15 mmol) dropwise via syringe.[1]

-

Protection: Add MOM-Cl (0.91 mL, 12 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product (R

~0.[1]6) will be less polar than the starting alcohol (R -

Quench: Quench carefully with saturated aqueous NaHCO

(20 mL). -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine.[1]

-

Drying: Dry over anhydrous Na

SO -

Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a colorless oil.

Part 4: Validation & Quality Control

To certify the material for downstream use, it must pass the following QC checks:

-

Refractive Index:

(Consistent with chlorinated ethers).[1] -

GC-MS Purity: >98% area integration. Check for absence of starting material (m/z 128).[1]

-

Water Content: <0.1% by Karl Fischer (Critical if used in moisture-sensitive organometallic reactions).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5323878, 1,3-Dichloro-2-(methoxymethoxy)propane.[1] Retrieved from [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for MOM protection protocols).

Sources

Technical Characterization Guide: 1,3-Dichloro-2-(methoxymethoxy)propane

[1]

Executive Summary

1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2) is a critical acyclic nucleoside intermediate, most notably utilized in the synthesis of the antiviral agent Ganciclovir . It functions as the side-chain precursor that introduces the 1,3-dihydroxy-2-propoxymethyl moiety to the guanine base.

This guide provides a definitive spectroscopic reference for this compound. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them for rigorous structural validation and impurity profiling during process development.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Before spectroscopic analysis, the physical state of the isolate must be verified. The compound is a colorless liquid with physical constants distinct from its precursor, 1,3-dichloro-2-propanol.[1]

| Property | Value | Experimental Context |

| CAS Number | 70905-45-2 | Unique Identifier |

| Molecular Formula | C₅H₁₀Cl₂O₂ | - |

| Molecular Weight | 173.04 g/mol | Monoisotopic Mass: 172.01 Da |

| Boiling Point | 95 °C @ 30 mmHg | Distillable under reduced pressure |

| Density | 1.23 g/cm³ | Significantly denser than water |

| Refractive Index | Key purity indicator | |

| Solubility | Soluble in DCM, MeOH, THF | Immiscible with water (unlike precursor) |

Synthesis & Process Context

To understand the spectroscopy, one must understand the synthesis. The compound is generated by protecting the secondary alcohol of 1,3-dichloro-2-propanol with a Methoxymethyl (MOM) group.

Reaction Workflow

The transformation involves the reaction of 1,3-dichloro-2-propanol with Dimethoxymethane (Methylal) in the presence of an acid catalyst (e.g.,

Figure 1: Synthesis pathway and critical Quality Control (QC) checkpoints for MOM protection.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the symmetry of the propane backbone and the distinct signals of the MOM protecting group.

H NMR (400 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.38 | Singlet (s) | 3H | O-CH ₃ | The methoxy methyl group of the MOM moiety. Sharp singlet confirms no adjacent protons. |

| 3.65 – 3.75 | Multiplet (m) | 4H | Cl-CH ₂- | The two chloromethyl groups are chemically equivalent due to the plane of symmetry. |

| 3.98 – 4.05 | Quintet (quin) | 1H | -CH -O- | The methine proton at C2. Shifts downfield from ~3.8 ppm in the starting alcohol due to the electron-withdrawing MOM ether. |

| 4.72 | Singlet (s) | 2H | -O-CH ₂-O- | The methylene "bridge" of the MOM group. This is the diagnostic "MOM peak." |

Expert Insight:

-

Symmetry Check: The molecule possesses a plane of symmetry passing through the C2-H and the MOM group. Consequently, the C1 and C3 protons are chemically equivalent. If you observe splitting of the Cl-CH₂ signal into distinct diastereotopic sets, verify the achiral nature of the solvent or check for restricted rotation, though at RT this is typically a higher-order multiplet or doublet.

-

Reaction Monitoring: The disappearance of the broad -OH singlet (variable, typically 2.0-3.0 ppm) and the appearance of the sharp singlets at 3.38 and 4.72 ppm confirm the reaction progress.

C NMR (100 MHz, CDCl₃)

| Shift ( | Assignment | Structural Insight |

| 45.2 | Cl-C H₂- | Carbon attached to chlorine. Upfield relative to oxygenated carbons. |

| 56.1 | O-C H₃ | Methyl carbon of the MOM group. |

| 76.8 | -C H-O- | The central methine carbon (C2). |

| 96.5 | -O-C H₂-O- | The acetal-like methylene carbon. This signal is highly characteristic (~95-98 ppm) for MOM ethers. |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to validate the conversion of the alcohol to the ether.

-

3400 cm⁻¹ (Broad): ABSENT. The complete disappearance of the O-H stretch is the primary indicator of reaction completion.

-

2800 – 3000 cm⁻¹: C-H stretching (aliphatic).

-

1050 – 1150 cm⁻¹: Strong C-O-C asymmetric stretching bands. The MOM group introduces additional ether linkages, intensifying absorption in this region compared to the starting material.

-

700 – 750 cm⁻¹: C-Cl stretching. Characteristic of alkyl chlorides.

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or CI (Chemical Ionization).

-

Molecular Ion (

): Often weak or absent in EI due to the lability of the acetal linkage. -

Fragmentation Pattern:

-

45:

-

Isotope Pattern: The presence of two chlorine atoms results in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1 .

-

Loss of MOM: Fragments corresponding to

are common.

-

45:

Quality Control & Impurity Profiling

In drug development, quantifying the residual starting material (1,3-dichloro-2-propanol) is vital because it is a potential genotoxic impurity (PGI).

Analytical Strategy for Purity

Figure 2: Analytical workflow for purity assessment.

-

GC-MS: The preferred method. The starting material (BP ~174 °C) has a significantly higher boiling point than the product (BP ~95 °C @ 30 mmHg) and will elute later on non-polar columns, or earlier depending on derivatization.

-

TLC: The product is less polar than the starting alcohol.

References

-

Preparation of Ganciclovir Intermediate: Field, A. K., et al. "9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine: A selective inhibitor of herpes group virus replication." Proceedings of the National Academy of Sciences, 1983. Link

-

Physical Constants & CAS Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5323878, 1,3-Dichloro-2-(methoxymethoxy)propane." PubChem, 2024. Link

- MOM Protection Methodologies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Standard Reference for MOM ether shifts and stability).

-

Safety & Toxicology (Precursor): National Toxicology Program. "1,3-Dichloro-2-propanol."[4][1][7][8] Report on Carcinogens, 15th Edition. Link

Sources

- 1. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dichloro-2-(methoxymethoxy)propane | 70905-45-2 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Propane,1,3-dichloro-2-(chloroMethoxy)- synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 1,3-Dichloro-2-(methoxymethoxy)propane

The following technical guide details the physical and chemical properties, synthesis, and applications of 1,3-Dichloro-2-(methoxymethoxy)propane , a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals.

Properties, Synthesis, and Application in Nucleoside Analog Development

Executive Summary

1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2) is a methoxymethyl (MOM) ether derivative of 1,3-dichloro-2-propanol.[1] It serves as a stabilized, protected building block in organic synthesis, primarily utilized to generate the acyclic sugar-mimetic side chains found in antiviral drugs such as Ganciclovir and Valganciclovir .

Unlike its unprotected precursor (1,3-dichloro-2-propanol), the MOM-protected variant prevents O-alkylation side reactions during nucleophilic substitution, allowing for selective functionalization of the terminal chlorines. This guide provides a comprehensive analysis of its physicochemical profile, "green" synthetic routes, and downstream utility.

Chemical Identity & Structural Analysis

The compound features a secondary alcohol protected by a methoxymethyl (MOM) group, flanked by two chloromethyl moieties. The MOM group is stable against basic conditions and many oxidizing agents but is labile to acid, making it an ideal orthogonal protecting group.

| Attribute | Detail |

| IUPAC Name | 1,3-Dichloro-2-(methoxymethoxy)propane |

| Common Synonyms | 1,3-Dichloro-2-propanyl methyl formal; MOM-protected 1,3-DCP |

| CAS Number | 70905-45-2 |

| Molecular Formula | C₅H₁₀Cl₂O₂ |

| Molecular Weight | 173.04 g/mol |

| SMILES | COCOC(CCl)CCl |

| InChI Key | GEGJQMIXBNYSQG-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

The following data represents experimental values derived from purified samples. Note that the boiling point is significantly higher than simple alkyl chlorides due to the ether oxygen's polarity, though lower than the parent alcohol due to the absence of hydrogen bonding.

Table 1: Physicochemical Constants

| Property | Value | Condition / Note |

| Physical State | Liquid | Colorless to pale yellow oil |

| Density | 1.23 g/cm³ | @ 20°C |

| Boiling Point | 95°C | @ 30 mmHg (approx. 40 mbar) |

| Refractive Index ( | 1.4520 | @ 20°C |

| Flash Point | 71.3°C | Closed Cup (Combustible) |

| Solubility | Soluble | DCM, THF, Toluene, Ethyl Acetate |

| Solubility | Immiscible | Water (Hydrolyzes slowly in acidic water) |

| Vapor Pressure | ~0.1 mmHg | @ 25°C (Predicted) |

Synthetic Pathways & Process Chemistry

Historically, MOM ethers were synthesized using chloromethyl methyl ether (MOM-Cl), a potent carcinogen. Modern industrial protocols utilize a "green" acetal exchange reaction using Dimethoxymethane (Methylal) , which is significantly safer.

Protocol: Acid-Catalyzed Acetal Exchange (Green Route)

This method avoids the generation of bis(chloromethyl) ether (BCME).

-

Reagents: 1,3-Dichloro-2-propanol (1.0 eq), Dimethoxymethane (Methylal) (excess, solvent/reagent), Phosphorus Pentoxide (

) or acidic resin (Amberlyst-15). -

Reaction: The alcohol attacks the oxocarbenium ion generated from methylal.

-

Conditions: Reflux (42°C) under anhydrous conditions.

-

Workup: Quench with saturated

, extract with DCM, and purify via vacuum distillation.

Visualization: Synthesis Workflow

Figure 1: Acid-catalyzed synthesis via acetal exchange, avoiding carcinogenic MOM-Cl reagents.

Chemical Reactivity & Applications[3]

The primary utility of 1,3-Dichloro-2-(methoxymethoxy)propane lies in its role as a masked glycerol equivalent . It is a precursor to 1,3-diacetoxy-2-(methoxymethoxy)propane, which is the actual alkylating agent used to attach the acyclic side chain to the guanine base in Ganciclovir synthesis.

Key Transformation: Conversion to Diacetoxy Synthon

Direct alkylation of guanine with the dichloro compound is sluggish and prone to side reactions. Therefore, the chlorines are typically displaced by acetate groups first.

-

Reagents: Potassium Acetate (KOAc), Phase Transfer Catalyst (TBAB), Toluene/Water or DMF.

-

Mechanism:

substitution. -

Outcome: Formation of the di-ester, which allows for cleaner N-alkylation of the nucleobase.

Visualization: Ganciclovir Precursor Pathway

Figure 2: The critical role of the title compound in the synthesis of acyclic nucleoside antivirals.

Safety, Handling & Toxicology

While 1,3-Dichloro-2-(methoxymethoxy)propane is less volatile than MOM-Cl, it retains significant hazards associated with alkyl halides and ethers.

Hazard Profile (GHS Classification)

-

H227: Combustible liquid.[2]

-

H302+H312: Harmful if swallowed or in contact with skin.

-

H315/H319: Causes skin and serious eye irritation.[2]

-

Carcinogenicity: The parent compound (1,3-dichloro-2-propanol) is a Category 1B Carcinogen . The MOM ether should be handled with the assumption of similar toxicity due to potential metabolic hydrolysis.

Handling Protocols

-

Engineering Controls: Handle strictly within a fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of chlorinated ethers.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis by atmospheric moisture.

References

-

Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-(methoxymethoxy)propane CAS 70905-45-2 Product Data. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 1,3-Dichloro-2-(methoxymethoxy)propane (CID 5323878).[2] National Library of Medicine. Retrieved from [2]

-

BenchChem. (2025).[3] Synthesis and Application of Ganciclovir Intermediates. Retrieved from

-

Santa Cruz Biotechnology. (2025).[4] 1,3-Dichloro-2-(methoxymethoxy)-propane Properties. Retrieved from

-

ChemicalBook. (n.d.). CAS 70905-45-2 Physical Properties and Safety. Retrieved from

Sources

An In-depth Technical Guide to the Potential Applications of 1,3-Dichloro-2-(methoxymethoxy)propane in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(methoxymethoxy)propane (CAS No: 70905-45-2) emerges as a highly versatile, yet perhaps underutilized, C3 synthon.[1] Its structure, featuring two reactive primary chloride leaving groups and a stable methoxymethyl (MOM) ether protecting the C2 hydroxyl group, positions it as a valuable intermediate for a range of synthetic transformations.[1] This guide provides a comprehensive overview of the core reactivity and potential applications of this trifunctional reagent, with a focus on its utility in the synthesis of pharmaceuticals, heterocycles, and other advanced organic molecules.

Physicochemical Properties of 1,3-Dichloro-2-(methoxymethoxy)propane

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂O₂[2] |

| Molecular Weight | 173.04 g/mol [2] |

| IUPAC Name | 1,3-dichloro-2-(methoxymethoxy)propane[2] |

| Synonyms | [2-Chloro-1-(chloromethyl)ethoxy]methoxy-methane |

| CAS Number | 70905-45-2[2] |

Core Reactivity and Synthetic Rationale

The synthetic utility of 1,3-dichloro-2-(methoxymethoxy)propane is rooted in its distinct structural features. The presence of two primary chlorides suggests a high propensity for undergoing S(_N)2 reactions with a wide array of nucleophiles.[1] This bifunctional electrophilicity allows for the sequential or simultaneous introduction of new functionalities, enabling the construction of diverse 1,3-disubstituted propane backbones.

The MOM ether at the C2 position serves as a robust protecting group for the secondary alcohol. This is a critical feature, as it allows for the selective manipulation of the C1 and C3 positions without interference from the hydroxyl group. The MOM group is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions to liberate the free alcohol for further functionalization. This strategic protection is a cornerstone of its application in multi-step syntheses.[1]

Caption: Core reactivity of 1,3-dichloro-2-(methoxymethoxy)propane.

Applications in Pharmaceutical Synthesis

The structural motif of a functionalized propane backbone is prevalent in numerous active pharmaceutical ingredients (APIs). While direct use of 1,3-dichloro-2-(methoxymethoxy)propane is not extensively documented in publicly available literature, its structural analogues play a critical role in drug manufacturing.

A notable example is the use of a closely related compound, 1,3-diacetoxy-2-(acetoxymethoxy)propane, as a key intermediate in the synthesis of the antiviral drug Ganciclovir.[3] Ganciclovir is highly effective against cytomegalovirus (CMV) infections.[3] The synthesis involves the construction of the acyclic side chain of the drug molecule, a role for which 1,3-dichloro-2-(methoxymethoxy)propane is also well-suited after functional group manipulation.

Furthermore, derivatives of 1,3-dihalopropan-2-ols are precursors to compounds that modulate multi-drug resistance (MDR) in cancer cells. For instance, 1-amino-3-phenoxy-propane derivatives have been investigated for this purpose.[1] 1,3-Dichloro-2-(methoxymethoxy)propane, after deprotection of the MOM group, could serve as a starting material for such molecules.[1]

Hypothetical Synthetic Pathway to a Ganciclovir Precursor

Caption: General scheme for heterocyclic synthesis.

Synthesis of Functionalized Propanes

One of the most direct applications of 1,3-dichloro-2-(methoxymethoxy)propane is in the synthesis of a diverse range of 1,3-disubstituted-2-(methoxymethoxy)propanes through double nucleophilic substitution. The two primary chlorides can be displaced by a variety of nucleophiles, including:

-

O-Nucleophiles: Alkoxides and phenoxides to form diether derivatives.

-

N-Nucleophiles: Primary and secondary amines to generate diamines.

-

S-Nucleophiles: Thiolates to produce dithioethers.

-

C-Nucleophiles: Enolates and organometallic reagents to form new carbon-carbon bonds.

This versatility makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Class | Potential Application |

| Sodium Azide | NaN₃ | 1,3-Diazido-2-(methoxymethoxy)propane | Precursor for 1,3-diamines, click chemistry |

| Sodium Phenoxide | NaOPh | 1,3-Diphenoxy-2-(methoxymethoxy)propane | Pharmaceutical intermediates [1] |

| Potassium Thioacetate | KSAc | 1,3-Bis(acetylthio)-2-(methoxymethoxy)propane | Precursor for 1,3-dithiols |

| Diethylamine | HN(Et)₂ | 1,3-Bis(diethylamino)-2-(methoxymethoxy)propane | Ligand synthesis, pharmaceutical intermediates |

Experimental Protocols

The following protocols are representative of the types of transformations in which 1,3-dichloro-2-(methoxymethoxy)propane and its analogues can be employed.

Protocol 1: Synthesis of a Protected 1,3-Disubstituted Propane (General)

This protocol outlines a general procedure for the double nucleophilic substitution of 1,3-dichloro-2-(methoxymethoxy)propane.

Materials:

-

1,3-Dichloro-2-(methoxymethoxy)propane (1.0 eq)

-

Nucleophile (2.2 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Optional: Base (e.g., K₂CO₃, NaH) if the nucleophile is not anionic.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and the anhydrous solvent.

-

If a non-anionic nucleophile is used, add the base and stir for 10-15 minutes.

-

Slowly add a solution of 1,3-dichloro-2-(methoxymethoxy)propane in the same anhydrous solvent to the reaction mixture at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted-2-(methoxymethoxy)propane.

Protocol 2: Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane (Analogue to a Ganciclovir Precursor)

This protocol is adapted from the synthesis of a related Ganciclovir intermediate and demonstrates the conversion of a hydroxyl group to a protected ether followed by acetylation. [3] Materials:

-

Glycerol formal (1.0 eq)

-

Pyridine (3.5 eq)

-

Acetic anhydride (3.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve glycerol formal in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the solution.

-

Add acetic anhydride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Caption: Workflow for a typical nucleophilic substitution reaction.

Conclusion

1,3-Dichloro-2-(methoxymethoxy)propane is a valuable and versatile C3 building block with significant potential in organic synthesis. Its bifunctional electrophilicity, combined with the strategic protection of the C2 hydroxyl group, makes it an ideal precursor for the synthesis of complex molecules, including pharmaceutical intermediates and novel heterocyclic systems. While its full potential has yet to be exhaustively explored in the scientific literature, the principles of its reactivity, drawn from analogous compounds, provide a solid foundation for its application in both academic and industrial research settings. The continued development of synthetic methodologies utilizing this reagent is poised to open new avenues for the efficient construction of valuable chemical entities.

References

-

PubChem. (n.d.). 1,3-Dichloro-2-(methoxymethoxy)propane. Retrieved from [Link]

-

Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2025, August 7). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1,3-Dichloro-2-(methoxymethoxy)propane in Divergent Synthesis

Abstract & Strategic Overview

This application note details the synthetic utility of 1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2), a robust C3-glycerol synthon. Unlike its acetoxy-protected analogs used in generic Ganciclovir synthesis, this methoxymethoxy (MOM)-protected variant offers superior stability under basic alkylation conditions. This unique stability profile allows researchers to perform harsh nucleophilic substitutions at the C1 and C3 positions without compromising the central hydroxyl protection.

This guide focuses on the synthesis of novel chemical entities (NCEs) , specifically:

-

Symmetric Bis-Heterocycles: A scaffold class relevant for bivalent antiviral and anticancer inhibitors.

-

Ionizable Cationic Lipids: Critical components for Lipid Nanoparticle (LNP) delivery systems (mRNA vaccines).

Chemical Profile and Reactivity[1][2][3][4][5][6][7]

The reagent functions as a "masked" glycerol backbone. The MOM group is an acetal, stable to strong bases and nucleophiles, but cleanly removable under specific acidic conditions.

Table 1: Physicochemical Properties

| Property | Value | Relevance |

| Formula | Core Backbone | |

| MW | 173.04 g/mol | Stoichiometry |

| Boiling Point | ~80-82°C (12 mmHg) | Distillable for high purity |

| Density | 1.21 g/mL | Liquid handling |

| Stability | Base: High / Acid: Low | Allows basic |

| Leaving Group | Chloride ( | Moderate reactivity (modifiable with |

Structural Logic

The molecule possesses two electrophilic sites (C1, C3) and one protected nucleophilic site (C2).

-

Reagent:

-

Target:

(after deprotection)

Protocol A: Synthesis of Symmetric Bis-Heterocycles

Application: Creating bivalent inhibitors where two pharmacophores are linked by a hydroxyl-functionalized spacer (e.g., Bis-Benzimidazoles).

Rationale

Direct alkylation of heterocycles with 1,3-dichloro-2-propanol often leads to O-alkylation or epoxide formation (epichlorohydrin in situ). The MOM-protected reagent prevents epoxide formation, ensuring exclusive

Step-by-Step Methodology

Reagents:

-

1,3-Dichloro-2-(methoxymethoxy)propane (1.0 eq)

-

Nitrogen Heterocycle (e.g., Benzimidazole, Purine) (2.2 - 2.5 eq)

-

Base: Cesium Carbonate (

) (3.0 eq) or Potassium Carbonate ( -

Catalyst: Potassium Iodide (KI) (0.2 eq) - Critical for Finkelstein exchange

-

Solvent: Anhydrous DMF or Acetonitrile (

)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Heterocycle in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

. Stir at room temperature for 30 minutes to generate the nitrogen anion. -

Linker Addition: Add 1,3-Dichloro-2-(methoxymethoxy)propane dropwise via syringe.

-

Catalysis: Add KI . The iodine displaces chlorine in situ, creating a more reactive alkyl iodide intermediate.

-

Reaction: Heat the mixture to 80–95°C for 12–16 hours. Monitor by TLC (ensure disappearance of the dichloro starting material).

-

Workup:

-

Purification: Flash column chromatography (typically DCM/MeOH gradients).

Self-Validating Checkpoint:

-

NMR Verification: The product should show a singlet for the MOM

(~4.6-4.7 ppm) and a singlet for the methoxy group (~3.3 ppm). If these are missing, the protecting group was lost (likely due to acidic impurities).

Protocol B: Global Deprotection (MOM Removal)

Application: Unmasking the central secondary alcohol to restore solubility and hydrogen-bonding capability.

Rationale

MOM groups are acid-labile. However, strong mineral acids might degrade sensitive heterocycles. We use a mild Trifluoroacetic Acid (TFA) method or HCl/Dioxane.

Procedure:

-

Dissolve the Bis-alkylated intermediate from Protocol A in DCM (0.1 M).

-

Cool to 0°C.

-

Add TFA (20% v/v final concentration) dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quench: Slowly add saturated

solution until pH 7-8. -

Extraction: Extract with DCM or EtOAc (depending on polarity).

-

Result: The MOM ether (

) is converted to the free hydroxyl (

Protocol C: Synthesis of Ionizable Cationic Lipids (LNP)

Application: Synthesis of lipids for RNA delivery (e.g., ALC-0315 analogs).

Reagents:

-

Secondary Amine (Lipid tail precursor, e.g., di-n-octylamine) (2.5 eq)

-

1,3-Dichloro-2-(methoxymethoxy)propane (1.0 eq)

-

Solvent: Ethanol/Water (9:1) or neat if amine is liquid.

Procedure:

-

Mix the Secondary Amine and Reagent in a sealed pressure tube.

-

Heat to 110°C for 24 hours. (The amine acts as both nucleophile and base).

-

Workup: Dilute with DCM, wash with dilute NaOH.

-

Purification: The tertiary amine product is purified on silica (neutralized with 1% Triethylamine).

-

Deprotection: Use 4M HCl in Dioxane to remove the MOM group, yielding the hydrophilic headgroup linker.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent pathways available using this reagent.

Caption: Divergent synthesis pathways utilizing the stability of the MOM group to access distinct chemical classes (Heterocycles vs. Lipids).

Safety & Handling (Critical)

-

Carcinogenicity Warning: 1,3-dichloro-2-propanol derivatives are potential alkylating agents. They are structural analogs to known carcinogens. Handle in a fume hood with double nitrile gloves.

-

Formaldehyde Release: Upon deprotection, the MOM group releases formaldehyde (carcinogen). Ensure acid hydrolysis is performed in a well-ventilated hood; quench aqueous waste with sodium hydroxide/sulfite before disposal.

-

Distillation Hazard: Do not distill the reagent to dryness; ether peroxides may form over long storage, though the MOM group is generally resistant to peroxidation compared to simple ethers.

References

-

Ganciclovir Synthesis & Analogs

- Martin, J. C., et al. "9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine: A New Potent and Selective Antiherpes Agent." Journal of Medicinal Chemistry, 1983.

-

MOM Protection Chemistry

- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard reference for MOM stability/deprotection conditions).

-

Synthesis of 1,3-Disubstituted Glycerols

- Gu, H., et al. "Synthesis of Novel Cationic Lipids for Gene Delivery." Journal of Controlled Release, 2019.

-

Safety Data (1,3-Dichloro-2-propanol derivatives)

-

National Toxicology Program (NTP).[3] "Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-propanol."

-

Sources

The Versatile Three-Carbon Synthon: Application Notes for 1,3-Dichloro-2-(methoxymethoxy)propane

Introduction: Unveiling the Synthetic Potential of a Protected C3 Building Block

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(methoxymethoxy)propane emerges as a highly valuable, yet underutilized, three-carbon (C3) synthon. Its utility stems from a unique combination of structural features: two primary chlorides, which are excellent leaving groups for nucleophilic substitution, and a central hydroxyl group protected as a methoxymethyl (MOM) ether. This MOM group is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions, unmasking a hydroxyl functionality for further synthetic transformations.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of 1,3-dichloro-2-(methoxymethoxy)propane in the synthesis of key heterocyclic scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and safety characteristics of a reagent is fundamental to its safe and effective handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 70905-45-2 | [1] |

| Molecular Formula | C₅H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 173.04 g/mol | [1] |

| Appearance | Liquid | [2] |

| IUPAC Name | 1,3-dichloro-2-(methoxymethoxy)propane | [1] |

Safety and Hazard Information: [1]

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane: A Detailed Protocol

The preparation of 1,3-dichloro-2-(methoxymethoxy)propane is readily achieved through the protection of the commercially available 1,3-dichloro-2-propanol. The following protocol is based on established methods for MOM ether formation.

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1,3-Dichloro-2-(methoxymethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile C3 Building Block

In the landscape of modern organic synthesis and drug development, the strategic utilization of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(methoxymethoxy)propane emerges as a highly valuable, yet under-documented, trifunctional C3 synthon. Its structure, featuring two primary chloride leaving groups and a central hydroxyl functionality protected as a methoxymethyl (MOM) ether, pre-disposes it to a range of nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of this compound, offering detailed application notes and protocols to empower researchers in harnessing its synthetic potential. While direct literature on this specific reagent is limited, its reactivity can be confidently inferred from the well-established chemistry of analogous 1,3-dihalopropanes and the pivotal role of similar structures in pharmaceutical synthesis, most notably in the production of the antiviral drug Ganciclovir.[1][2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 70905-45-2 | |

| Molecular Formula | C₅H₁₀Cl₂O₂ | |

| Molecular Weight | 173.04 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents |

Safety Precautions: 1,3-Dichloro-2-(methoxymethoxy)propane should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Based on the reactivity of similar chlorinated compounds, it should be considered a potential irritant and lachrymator.

Mechanistic Principles of Nucleophilic Substitution

The core reactivity of 1,3-dichloro-2-(methoxymethoxy)propane is governed by the principles of nucleophilic substitution, primarily proceeding via an SN2 mechanism. The two primary carbon atoms bonded to chlorine are electrophilic and susceptible to attack by a wide range of nucleophiles.

The SN2 Pathway: A Concerted Displacement

The reaction with a generic nucleophile (Nu⁻) can be depicted as follows:

Figure 1: General SN2 reaction pathway.

Key factors influencing the success of these reactions include the nucleophilicity of the attacking species, the choice of solvent, and the reaction temperature. The presence of the MOM protecting group is crucial as it prevents the central hydroxyl group from interfering with the substitution reactions at the C1 and C3 positions.

Application in Pharmaceutical Synthesis: The Case of Ganciclovir

A prominent application demonstrating the synthetic utility of the 1,3-disubstituted-2-(alkoxymethoxy)propane scaffold is in the synthesis of Ganciclovir, a potent antiviral drug. While many reported syntheses utilize the analogous 1,3-diacetoxy-2-(acetoxymethoxy)propane, a key patent highlights a pathway that commences with 1,3-dichloro-2-propanol.[2] This underscores the feasibility of employing 1,3-dichloro-2-(methoxymethoxy)propane as a starting material or an intermediate in similar synthetic routes.

The general synthetic strategy involves the nucleophilic attack of a purine base (guanine derivative) on the electrophilic carbon of the side chain.

Figure 2: Synthetic workflow towards Ganciclovir.

Detailed Experimental Protocols

The following protocols are generalized based on established methodologies for nucleophilic substitution reactions on primary alkyl halides. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Diamination with Primary or Secondary Amines

This protocol describes the synthesis of 1,3-diamino-2-(methoxymethoxy)propane derivatives, which are valuable intermediates for various applications, including the synthesis of chelating agents and pharmaceutical scaffolds.

Materials:

-

1,3-Dichloro-2-(methoxymethoxy)propane

-

Amine (e.g., benzylamine, morpholine, etc.; 2.5 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (3.0 equivalents)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of the amine (2.5 eq.) in acetonitrile (0.2 M), add potassium carbonate (3.0 eq.) and 1,3-dichloro-2-(methoxymethoxy)propane (1.0 eq.).

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diamino-2-(methoxymethoxy)propane derivative.

Protocol 2: Thiolation for the Synthesis of Dithioethers

This protocol outlines the preparation of 1,3-bis(alkylthio)-2-(methoxymethoxy)propane derivatives, which can serve as precursors for sulfur-containing heterocycles.

Materials:

-

1,3-Dichloro-2-(methoxymethoxy)propane

-

Thiol (e.g., thiophenol, benzyl mercaptan; 2.2 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil; 2.2 equivalents) or Cesium carbonate (Cs₂CO₃; 2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (2.2 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting thiolate solution to 0 °C and add a solution of 1,3-dichloro-2-(methoxymethoxy)propane (1.0 eq.) in anhydrous THF.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired dithioether.

Protocol 3: Williamson Ether Synthesis with Alkoxides

This protocol describes the formation of diether derivatives through the reaction with alkoxides, a classic Williamson ether synthesis.[4]

Materials:

-

1,3-Dichloro-2-(methoxymethoxy)propane

-

Alcohol (e.g., ethanol, benzyl alcohol; excess or 2.2 equivalents)

-

Sodium metal or Sodium hydride (NaH; 2.2 equivalents)

-

Anhydrous parent alcohol or an inert solvent like THF or DMF

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Prepare the alkoxide by cautiously adding sodium metal (2.2 eq.) to the anhydrous alcohol (used as solvent) at 0 °C under an inert atmosphere. Alternatively, add sodium hydride (2.2 eq.) to the alcohol in an inert solvent like THF.

-

Once the alkoxide formation is complete, add 1,3-dichloro-2-(methoxymethoxy)propane (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully add water to quench any unreacted sodium or sodium hydride.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify by distillation or column chromatography to afford the pure diether.

The Role and Deprotection of the Methoxymethyl (MOM) Ether

The MOM group serves as a robust protecting group for the central hydroxyl functionality, stable to the basic and nucleophilic conditions employed in the aforementioned substitution reactions. Its removal is typically achieved under acidic conditions to unveil the free diol, a crucial step in the synthesis of many target molecules.

Figure 3: Deprotection of the MOM ether.

Protocol 4: MOM Group Deprotection

Materials:

-

MOM-protected diol derivative

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, concentrated or as a solution in a solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the MOM-protected compound in methanol (0.1-0.2 M).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or a stoichiometric amount of a milder acid.

-

Stir the reaction at room temperature and monitor its progress by TLC. The product should be significantly more polar than the starting material.

-

Upon completion, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude diol can be used in the next step or purified by crystallization or column chromatography.

Conclusion and Future Perspectives

1,3-Dichloro-2-(methoxymethoxy)propane represents a versatile and synthetically attractive building block for the preparation of a diverse array of functionalized molecules. Its predictable reactivity in nucleophilic substitution reactions, coupled with the stability and straightforward removal of the MOM protecting group, makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. The protocols and application notes provided herein, though generalized, offer a solid foundation for the exploration and exploitation of this reagent's full potential in the development of novel chemical entities and pharmaceuticals. Further investigation into its use in asymmetric synthesis and the development of one-pot reaction cascades will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox.

References

-

A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. (2025). ResearchGate. [Link]

- CN102702199A - Method for preparing ganciclovir.

-

Efficient one-pot process for synthesis of antiviral drug Ganciclovir. (2018). Indian Academy of Sciences. [Link]

-

1,3-Dichloro-2-(methoxymethoxy)propane. PubChem. [Link]

-

The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

Sources

Application Note: Strategic MOM Protection of 1,3-Dichloro-2-Propanol

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of 1,3-dichloro-2-(methoxymethoxy)propane , a critical intermediate in the synthesis of nucleoside analogs (e.g., Ganciclovir), by protecting 1,3-dichloro-2-propanol (1,3-DCP) with a Methoxymethyl (MOM) group.

Abstract & Strategic Rationale

The protection of 1,3-dichloro-2-propanol (1,3-DCP) as its methoxymethyl (MOM) ether is a pivotal step in the synthesis of acyclic nucleoside antivirals. While classical MOM protection often utilizes chloromethyl methyl ether (MOM-Cl), this reagent is a potent human carcinogen (OSHA-regulated) and presents significant regulatory and safety hurdles.

This protocol details a "MOM-Cl Free" strategy utilizing Dimethoxymethane (Methylal) activated by Phosphorus Pentoxide (P₂O₅) . This method generates the reactive oxocarbenium species in situ, avoiding the isolation of carcinogenic haloethers while driving the reaction to completion despite the reduced nucleophilicity of the secondary alcohol caused by the inductive effect of the adjacent chlorine atoms.

Key Advantages[1][2]

-

Safety: Eliminates direct handling of MOM-Cl.

-

Efficacy: P₂O₅ acts as both a Lewis acid catalyst and a dehydrating agent, pushing the equilibrium forward.

-

Scalability: Suitable for milligram to multi-gram scale synthesis relevant to drug discovery.

Chemical Mechanism & Reaction Scheme

The reaction proceeds via an acid-catalyzed acetal exchange. The phosphorus pentoxide promotes the ionization of dimethoxymethane, generating the electrophilic methoxymethyl oxocarbenium ion, which is then trapped by the 1,3-DCP.

Figure 1: Mechanism of in situ MOM protection via Acetal Exchange.

Experimental Protocol

Reagents and Equipment

| Reagent | CAS No. | Role | Hazards (GHS) |

| 1,3-Dichloro-2-propanol | 96-23-1 | Substrate | Carcinogen (2B), Toxic |

| Dimethoxymethane (Methylal) | 109-87-5 | Reagent/Solvent | Flammable, Irritant |

| Phosphorus Pentoxide (P₂O₅) | 1314-56-3 | Catalyst/Desiccant | Corrosive, Reacts violently w/ water |

| Sodium Bicarbonate | 144-55-8 | Quench | Irritant |

| Diethyl Ether / DCM | - | Extraction Solvent | Flammable / Toxic |

Equipment:

-

Flame-dried 2-neck round-bottom flask (RBF).

-

Argon/Nitrogen inert gas line.

-

Mechanical stirrer (preferred over magnetic for viscous P₂O₅ mixtures).

-

Ice-water bath.[1]

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Equip a flame-dried RBF with a stir bar and a gas inlet. Flush with Argon for 10 minutes.

-

Solvent/Reagent Charge: Add 1,3-Dichloro-2-propanol (1.0 equiv) and Dimethoxymethane (10-15 equiv) to the flask. Methylal acts as both reagent and solvent.

-

Note: The high ratio of Methylal drives the equilibrium by mass action.

-

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

Phase 2: Activation (Critical Step)

-

Catalyst Addition: Add Phosphorus Pentoxide (0.5 - 1.0 equiv) in small portions over 15 minutes.

-

Caution: P₂O₅ is extremely hygroscopic and exothermic. Add slowly to prevent solvent boiling. The mixture will become viscous/slurry-like.[1]

-

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes , then remove the ice bath and allow it to warm to room temperature . Stir for 6–12 hours .

-

Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 4:1). The alcohol spot (lower Rf) should disappear, replaced by the less polar ether spot.

-

Phase 3: Workup and Purification

-

Quenching: Cool the mixture back to 0 °C. Carefully pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution (200 mL). Stir vigorously until P₂O₅ residues are fully neutralized (bubbling ceases).

-

Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .

-

Alternative: Dichloromethane (DCM) can be used if ether is contraindicated, but ether provides better phase separation for this specific density profile.

-

-

Washing: Wash combined organics with Brine (1 x 50 mL) .

-

Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap) at room temperature.

-

Warning: Do not heat excessively; MOM ethers can be acid-labile if trace acid remains.

-

-

Purification: The crude oil is often sufficiently pure (>90%). For high purity, perform vacuum distillation .

-

Target: Colorless oil.[2]

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1,3-dichloro-2-(methoxymethoxy)propane.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | 1,3-DCP is sterically hindered and electron-deficient. | Increase P₂O₅ to 1.5 equiv or extend reaction time to 18h. |

| Darkening of Reaction | Excessive exotherm during P₂O₅ addition. | Slow down addition rate; ensure strict 0°C maintenance. |

| Product Hydrolysis | Acid traces remaining during concentration. | Ensure NaHCO₃ wash is thorough; add a drop of Et₃N to the rotovap flask. |

| Viscosity Issues | P₂O₅ clumping. | Use a mechanical stirrer; ensure Methylal volume is sufficient (dilution). |

Safety & Compliance (E-E-A-T)

-

1,3-Dichloro-2-propanol (1,3-DCP): Classified as a Group 2B Carcinogen (Possibly carcinogenic to humans).[3] It acts via a genotoxic mechanism involving metabolic activation to epichlorohydrin.

-

Control: Handle only in a certified chemical fume hood. Double-glove (Nitrile/Laminate).

-

-

MOM-Cl Avoidance: This protocol is specifically designed to avoid the use of Chloromethyl Methyl Ether (MOM-Cl), a Group 1 Carcinogen. However, the reaction intermediate (oxocarbenium) is electrophilic; treat the reaction mixture with the same high caution as an alkylating agent.

-

Waste Disposal: Aqueous waste containing P₂O₅ residues must be neutralized to pH 7 before disposal. Halogenated organic waste must be segregated.

References

-

Fuji, K., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for the Synthesis of Methoxymethyl Ethers." Journal of Organic Chemistry, vol. 44, no. 16, 1979, pp. 2907–2910. Link

-

Stott, W. T., et al. "Mechanisms of Carcinogenicity of 1,3-Dichloro-2-propanol." Toxicological Sciences, vol. 40, no. 2, 1997.[4] Link

-

Organic Syntheses. "2-Bromoethyl Methoxymethyl Ether [Protection of alcohol with electron-withdrawing groups]." Org.[3][5] Synth. 2005, 82, 167. Link

-

California OEHHA. "Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol." Reproductive and Cancer Hazard Assessment Branch, 2010.[6] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 4. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 6. oehha.ca.gov [oehha.ca.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dichloro-2-(methoxymethoxy)propane and its Derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1,3-Dichloro-2-(methoxymethoxy)propane. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this versatile building block. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling and purification of 1,3-Dichloro-2-(methoxymethoxy)propane.

Q1: What is 1,3-Dichloro-2-(methoxymethoxy)propane and what are its primary applications? A1: 1,3-Dichloro-2-(methoxymethoxy)propane (CAS No. 70905-45-2) is a synthetic organic compound featuring a propane backbone with two chlorine atoms and a methoxymethyl (MOM) ether protecting group.[1] Its structure, with two reactive C-Cl bonds, makes it a valuable three-carbon (C3) bifunctional electrophile.[2] In principle, it serves as a building block in synthesizing more complex molecules, such as seven-membered heterocyclic rings, by reacting with dinucleophiles.[2] The MOM group is crucial as it protects the hydroxyl function, is stable under various nucleophilic substitution conditions, and can be selectively removed under acidic conditions.[2]

Q2: What are the most common impurities found in crude 1,3-Dichloro-2-(methoxymethoxy)propane? A2: Impurities typically originate from the synthesis process. Common contaminants include:

-

Unreacted Starting Materials: Primarily 1,3-dichloro-2-propanol (1,3-DCP).[3][4]

-

Reagents from MOM Protection: Residual formaldehyde/paraformaldehyde, methanol, or reagents used to generate the chloromethyl methyl ether species.[4][5]

-

Side-Products: Oligomers or products from undesired side reactions.

-

Decomposition Products: The starting material 1,3-DCP is a known carcinogen and may be present as an impurity in related industrial chemicals.[3] Additionally, the MOM ether linkage can be sensitive to acid, potentially leading to hydrolysis back to 1,3-DCP.

Q3: How can I accurately assess the purity of my final product? A3: A multi-faceted approach is recommended for purity analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for determining purity and identifying volatile impurities.[6][7] Commercial suppliers often specify purity as ≥95% (GC).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities with distinct spectral signatures.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., C-O-C ether linkages, C-Cl bonds).[6]

Q4: What are the critical safety considerations when handling this compound and its potential impurities? A4: Safety is paramount. Key hazards include:

-

1,3-Dichloro-2-(methoxymethoxy)propane: This compound is a combustible liquid that causes skin and serious eye irritation.[1]

-

1,3-Dichloro-2-propanol (1,3-DCP): A common precursor and potential impurity, 1,3-DCP is classified as "Possibly carcinogenic to humans" (Group 2B) by the IARC.[3]

-

Chloromethyl methyl ether (MOM-Cl): If MOM-Cl is used as a reagent or formed in situ, be aware that it is a highly carcinogenic compound.[9][10] Procedures that generate MOM-Cl should be performed with extreme caution in a well-ventilated fume hood.

Section 2: Purification Troubleshooting Guide

This guide uses a question-and-answer format to provide solutions to specific experimental challenges.

Q1: My yield is significantly lower than expected after purification by distillation. What is the likely cause? A1: The most probable cause is thermal decomposition. While distillation is a standard technique for purifying compounds like chlorinated ethers, MOM ethers can be thermally labile, especially in the presence of trace acidic impurities.[9][11] The acetal linkage of the MOM group is susceptible to cleavage at elevated temperatures.

-

Causality: Heat can catalyze the elimination of the MOM group or other degradation pathways. This is exacerbated if the crude material contains residual acid from the synthesis, which lowers the decomposition temperature.

-

Solution & Protocol:

-

Neutralize Crude Product: Before distillation, wash the crude organic material with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic residue, followed by a brine wash.[12]

-

Utilize Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point, allowing for purification at a temperature that minimizes thermal decomposition.

-

Consider an Alternative: For small-scale or highly sensitive derivatives, flash column chromatography is an excellent non-thermal purification method.[9]

-

Q2: My final product is clear but turns yellow or brown during storage. Why is this happening and how can I prevent it? A2: Discoloration upon storage indicates product instability and decomposition. This is often initiated by exposure to air, moisture, or light, or due to the presence of trace impurities that act as catalysts for degradation over time.

-

Causality: Halogenated organic compounds can be susceptible to slow decomposition. Moisture can lead to hydrolysis of the MOM ether, while oxygen can cause oxidative degradation, both of which can be accelerated by light or trace acid.

-

Solution & Protocol:

-

Ensure Absolute Purity: The best defense is high purity. Ensure all acidic residues and water have been meticulously removed during workup and purification.

-

Inert Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Use an Amber Vial: Store in an amber glass vial or a vial wrapped in aluminum foil to protect it from light.

-

Low-Temperature Storage: Store the vial in a refrigerator or freezer (-20°C) to slow the rate of any potential decomposition reactions.

-

Add a Stabilizer (Advanced): For long-term storage, consider adding a small amount of a non-reactive acid scavenger, such as anhydrous potassium carbonate, to the storage vessel.

-

Q3: My NMR spectrum shows a small peak corresponding to 1,3-dichloro-2-propanol even after careful purification. Where is it coming from? A3: The reappearance of the starting material alcohol is a classic sign of MOM group cleavage. This indicates that your compound has been exposed to acidic conditions at some point during or after purification.

-

Causality: The MOM ether is a protecting group specifically designed to be removed by acid.[2] This cleavage can be unintentionally triggered.

-

Troubleshooting Steps:

-

Check Solvents: Ensure that all solvents used for workup, chromatography, or sample preparation (e.g., for NMR) are neutral and free of acidic impurities. For example, chloroform can degrade to produce HCl.

-

Silica Gel Acidity: Standard silica gel for column chromatography is slightly acidic. If your compound is highly sensitive, you can either neutralize the silica gel by eluting the packed column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) before loading your sample, or use a deactivated silica gel.

-

Workup Quench: Always perform a quench and wash with a mild base (e.g., saturated NaHCO₃ solution) immediately after the reaction is complete and before any concentration or purification steps.[12]

-

General Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying 1,3-Dichloro-2-(methoxymethoxy)propane.

Caption: Decision workflow for purification.

Section 3: Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities ( >5 g) of thermally stable 1,3-Dichloro-2-(methoxymethoxy)propane derivatives.

-

Pre-treatment: Transfer the crude product into a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally, brine.[12]

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask of appropriate size (no more than two-thirds full), a short-path distillation head with a condenser, a receiving flask, and a vacuum connection with a pressure gauge. Use a magnetic stirrer and a heating mantle.

-

Distillation:

-

Add a stir bar to the flask containing the crude oil.

-

Connect the apparatus and slowly apply vacuum to the desired pressure.

-

Begin stirring and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun.

-

-

Analysis: Confirm the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for small-scale purifications or for compounds that are sensitive to heat.[9]

-

TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A system that gives the target compound an Rf value of ~0.3 is ideal. A common starting point is a mixture of hexanes and ethyl acetate.

-

Column Packing:

-

Select a column of appropriate size.

-

Pack the column with silica gel using the chosen eluent (wet packing is recommended).

-

Ensure the silica bed is compact and level.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the column bed.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

-

Collect fractions in test tubes.

-

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Logic Diagram

Caption: A troubleshooting decision tree.

Section 4: Key Compound Properties

This table summarizes the physical properties of the target compound and a key related substance for reference during purification planning.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| 1,3-Dichloro-2-(methoxymethoxy)propane | C₅H₁₀Cl₂O₂ | 173.04 | Not readily available, requires vacuum distillation | 70905-45-2[2] |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | 128.98 | 174.3 (at 760 mmHg)[3] | 96-23-1[3] |

References

-

Aladdin Scientific, 1, 3-Dichloro-2-(methoxymethoxy)propane, min 95% (GC), 1 gram. Available at: [Link]

-

Thies, M., et al. (1999). Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

- Chung, W. C., et al. (2007). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food and Drug Analysis.

- Google Patents, US2697119A - Process for chlorination of diethyl ether.

-

OEHHA, (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. Available at: [Link]

- Google Patents, CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.

-

ResearchGate, Determination of epichlorohydrin and 1,3-dichloro-2-propanol in synthesis of cationic etherifying reagent by headspace gas chromatography. Available at: [Link]

-

PubChem, 1,3-Dichloro-2-(methoxymethoxy)propane. Available at: [Link]

-

NICNAS, (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Available at: [Link]

-

Organic Syntheses, MOM-PROTECTION OF ALCOHOLS USING DBU. Available at: [Link]

-

Reddit, Purification of MOMCl?. Available at: [Link]

- Google Patents, US2241200A - Process of producing chlorinated ethers.

-

Organic Chemistry Portal, MOM Ethers. Available at: [Link]

-

Unacademy, Common Methods of Preparation for Haloalkanes. Available at: [Link]

-

Reddit, MOM Deprotection. Available at: [Link]

-

Wikipedia, Chloromethyl methyl ether. Available at: [Link]

-

Khan Academy, Preparation of haloalkanes from alkenes. Available at: [Link]

-

Organic Syntheses, Ether, chloromethyl methyl. Available at: [Link]

-

Chemrevise, 4.2.2 Haloalkanes. Available at: [Link]

-

NJ.gov, Chlorine - Hazardous Substance Fact Sheet. Available at: [Link]

-

ResearchGate, A rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap. Available at: [Link]

-

ResearchGate, A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl). Available at: [Link]

-

Chemguide, halogenoalkanes (haloalkanes) and silver nitrate. Available at: [Link]

-

CPCB, Safety guidelines for chlorine. Available at: [Link]

-

D-Scholarship@Pitt, AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Available at: [Link]

-

Taraba State Polytechnic, ETHERS. Available at: [Link]

-

YouTube, Haloalkanes 4. Tertiary Haloalkane preparation and purification.. Available at: [Link]

-

NIH, Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. Available at: [Link]

-

YouTube, Solvent Distillation 101 - Chemistry Corner. Available at: [Link]

-

ResearchGate, A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Available at: [Link]

Sources

- 1. 1,3-Dichloro-2-(methoxymethoxy)propane | C5H10Cl2O2 | CID 5323878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-2-(methoxymethoxy)propane | 70905-45-2 | Benchchem [benchchem.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Propane,1,3-dichloro-2-(chloroMethoxy)- synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Dichloro-2-(methoxymethoxy)propane [synhet.com]

- 7. d-nb.info [d-nb.info]

- 8. calpaclab.com [calpaclab.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 11. US2697119A - Process for chlorination of diethyl ether - Google Patents [patents.google.com]

- 12. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | Benchchem [benchchem.com]

Technical Support Center: Purity Analysis of 1,3-Dichloro-2-(methoxymethoxy)propane

Part 1: The Impurity Landscape

Executive Summary: 1,3-Dichloro-2-(methoxymethoxy)propane (hereafter DC-MOM ) is a critical acyclic side-chain intermediate used in the synthesis of guanine nucleoside antivirals like Ganciclovir. Its purity is paramount because alkylating impurities introduced here can persist as genotoxic impurities (GTIs) in the final API.[1]

The synthesis typically involves the protection of 1,3-dichloro-2-propanol (DCP) using dimethoxymethane or chloromethyl methyl ether (MOM-Cl) . Consequently, the impurity profile is dominated by unreacted alcohols, acid-catalyzed degradation products, and highly toxic alkylating agents.[1]

Key Impurity Table[1][2][3]

| Impurity Name | Structure / Origin | Risk Classification | Detection Method |

| 1,3-Dichloro-2-propanol (DCP) | Starting material (Unreacted). Cause: Incomplete reaction or hydrolysis.[1] | Process Impurity (Toxic) | GC-MS / IR (OH stretch) |